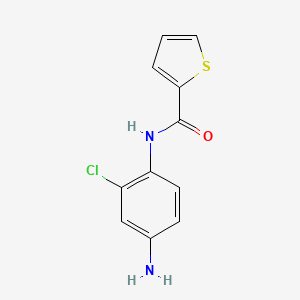

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Mechanism of Action

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The pharmacokinetic properties of N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . The compound’s predicted density is 1.506±0.06 g/cm3, and its boiling point is predicted to be 505.5±60.0 °C .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide on cellular processes are not yet fully known. Thiophene derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiophene derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known. Thiophene derivatives have been found to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiophene derivatives have been found to exhibit varying effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiophene derivatives have been found to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiophene derivatives have been found to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Thiophene derivatives have been found to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of 4-amino-2-chlorobenzoyl chloride with thiophene-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide

- 4-Amino-2-chlorobenzamide

- Thiophene-2-carboxamide derivatives

Uniqueness

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene ring and the 4-amino-2-chlorophenyl group This structure imparts specific chemical and biological properties that are not observed in other similar compounds

Biological Activity

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉ClN₂OS, with a molecular weight of approximately 252.72 g/mol. The compound features a thiophene ring and an amide functional group, contributing to its unique chemical properties and biological activities. Its structural characteristics allow it to interact effectively with various biological targets.

1. Antimicrobial Activity

Preliminary studies indicate that this compound possesses significant antibacterial and antifungal properties. Research has shown that it can inhibit the growth of various microbial strains, making it a potential candidate for pharmaceutical applications in treating infections caused by resistant bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast adenocarcinoma (MCF-7) and leukemia cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| U-937 | 8.5 | Cell cycle arrest at G0-G1 phase |

| CEM-C7 | 7.0 | Inhibition of cell proliferation |

The compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and p53 expression in treated cells .

3. Anti-inflammatory Effects

Research indicates that thiophene derivatives like this compound may exhibit anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is known to interact with various enzymes and proteins involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and cellular metabolism.

Case Studies

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of thiophene derivatives:

- Phenotypic Optimization : A study demonstrated that modifications at specific positions on the thiophene ring significantly impacted the compound's efficacy against cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl ring can enhance or diminish biological activity, highlighting the importance of chemical modifications for therapeutic development .

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVNJIOBRHYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.